N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a phenyl group, and a chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated thienopyrimidine intermediate in the presence of a palladium catalyst.
Attachment of the Chlorobenzyl Moiety: The final step involves the alkylation of the thienopyrimidine derivative with 2-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: The chlorobenzyl moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Substituted thienopyrimidine derivatives.
Scientific Research Applications
N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of receptor binding, the compound may act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.
Benzyl Derivatives: Compounds with benzyl groups attached to various heterocyclic cores.
Phenyl Derivatives: Compounds with phenyl groups attached to different heterocyclic systems.
Uniqueness: N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is unique due to its specific combination of a thienopyrimidine core, a phenyl group, and a chlorobenzyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-17-9-5-4-8-15(17)10-23-18(26)11-25-13-24-19-16(12-28-20(19)21(25)27)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREBAUTVVVOPLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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